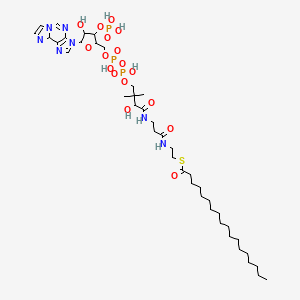
2-(Aminomethyl)benzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives closely related to 2-(aminomethyl)benzoic acid involves multi-step chemical reactions starting from basic materials. For instance, 2-(bromomethyl) benzoic acid can be synthesized using 2-methylbenzoic acid and bromine through a free radical reaction, showcasing the foundational steps that might be adapted for synthesizing 2-(aminomethyl)benzoic acid. The yield can be influenced by the mole ratio of materials, choice of solvents, reaction time, and the amount of initiator used (Wang Ping, 2011).
Molecular Structure Analysis
The molecular structure and interaction with DNA of compounds related to 2-(aminomethyl)benzoic acid have been characterized using various spectroscopic techniques, including IR, 1H NMR, and single crystal X-ray diffraction. These studies reveal the complex geometry and potential for non-intercalative DNA binding, which may inform the structural dynamics of 2-(aminomethyl)benzoic acid itself (Nataraj Chitrapriya et al., 2011).
Chemical Reactions and Properties
Research into the synthesis of 3,5-bis(aminomethyl)benzoic acid from 3,5-dimethylbenzoic acid via bromination, azidonation, and reduction demonstrates the versatility and reactivity of the aminomethyl group attached to the benzoic acid ring. This process underscores the chemical properties that enable further functionalization of the benzoic acid core (G. Yong, 2010).
Physical Properties Analysis
The non-covalent synthesis of complexes involving benzoic acid derivatives points to the influence of molecular structure on the physical properties of these compounds. The study reveals how supramolecular architecture can vary with different substituents, impacting the physical properties of compounds related to 2-(aminomethyl)benzoic acid (S. Goswami et al., 2008).
Chemical Properties Analysis
The synthesis and characterization of novel amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), highlight the chemical versatility of the aminomethyl group in benzoic acid derivatives. These studies reveal how the distinct functionalities of these compounds can be selectively protected and deprotected for use in complex chemical syntheses, demonstrating the rich chemical properties of 2-(aminomethyl)benzoic acid derivatives (R. Pascal et al., 2000).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
2-Amino benzoic acid derivatives, including 2-(Aminomethyl)benzoic acid, have been synthesized and evaluated for their antimicrobial activity. These derivatives exhibit bacteriostatic and fungistatic actions, making them relevant in the field of antimicrobial research (Mahiwal, Kumar, & Narasimhan, 2012).
Role in Food and Environmental Presence
Benzoic acid and its derivatives, such as 2-(Aminomethyl)benzoic acid, are naturally occurring compounds in foods and are also used as additives. Their widespread occurrence and uses lead to their presence in various environmental matrices, including water, soil, and air (del Olmo, Calzada, & Nuñez, 2017).
Applications in Peptidomimetics and Combinatorial Chemistry
4-Amino-3-(aminomethyl)benzoic acid, a derivative of 2-(Aminomethyl)benzoic acid, has potential applications as a building block for the synthesis of peptidomimetics and as a scaffold in combinatorial chemistry (Pascal, Sola, Labéguère, & Jouin, 2000).
Polymorphism and Co-crystal Formation in Drug Development
Studies on the polymorphism and co-crystal formation of benzoic acid derivatives, including those similar to 2-(Aminomethyl)benzoic acid, are essential in drug development, particularly in understanding the physical and chemical properties of drug compounds (Zhoujin et al., 2022).
Thermodynamic Analysis in Various Solvents
Research has been conducted on the thermodynamic properties of p-(Aminomethyl)benzoic acid in binary solvents. Such studies are crucial for understanding the solubility and stability of this compound in different solvent systems, which is important in pharmaceutical formulation (Shang et al., 2018).
Synthesis and Antibacterial Screening
The synthesis and antibacterial screening of 2-(N-Benzyl) amino benzoic acid, a compound related to 2-(Aminomethyl)benzoic acid, have been explored. Such studies contribute to the understanding of the antibacterial properties of these compounds (Odion, Ajibosin, & Usifoh, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(aminomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTMYNWFSDZKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948554 | |
| Record name | 2-(Aminomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)benzoic acid | |
CAS RN |
25672-97-3 | |
| Record name | 25672-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Aminomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(AMINOMETHYL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate](/img/structure/B1207571.png)
